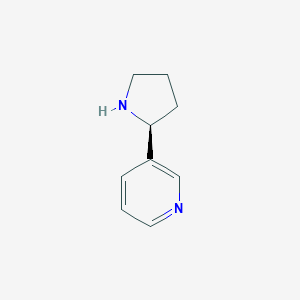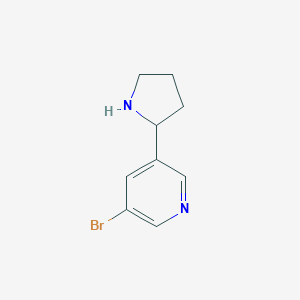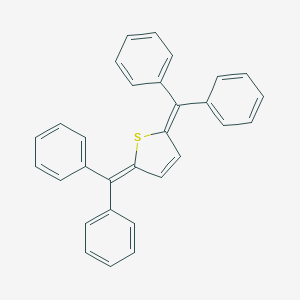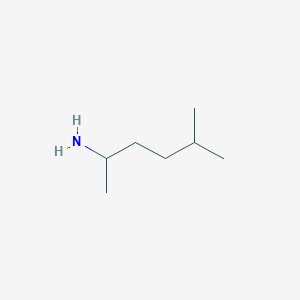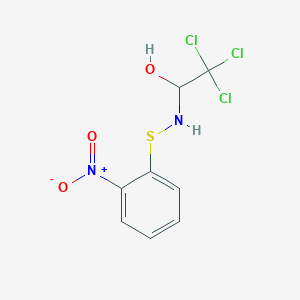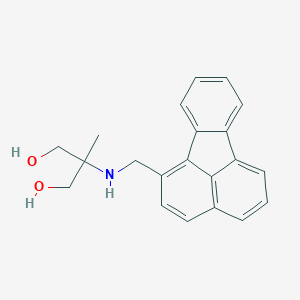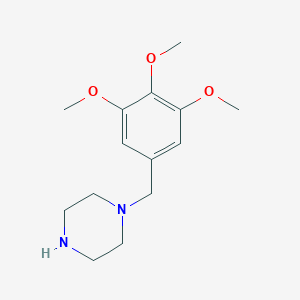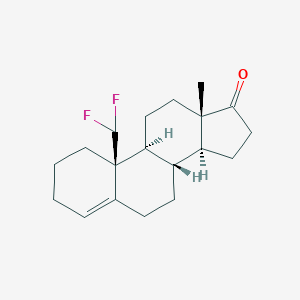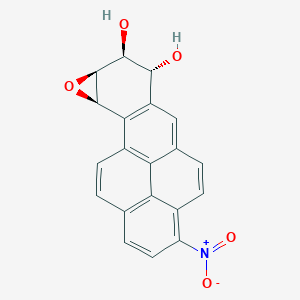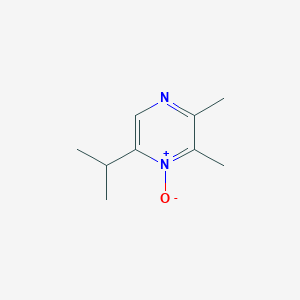
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 is a derivative of the anthracene carboxamide family and has shown promising results in preclinical studies as a potential anti-cancer agent.
Mécanisme D'action
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been shown to stabilize the tumor suppressor protein p53, which is mutated in over 50% of all human cancers. Stabilization of p53 leads to increased cell cycle arrest and apoptosis, ultimately resulting in the inhibition of cancer cell growth. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to inhibit the activity of the oncogene MDM2, which is responsible for the degradation of p53.
Effets Biochimiques Et Physiologiques
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of cancer cell growth, and the sensitization of cancer cells to chemotherapy and radiation therapy. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one limitation of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of potential future directions for research on N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, including:
1. Further preclinical studies to determine the efficacy and safety of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in animal models of cancer.
2. Development of new formulations of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide to improve its solubility and bioavailability.
3. Clinical trials to determine the safety and efficacy of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human cancer patients.
4. Studies to determine the potential neuroprotective effects of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human neurodegenerative diseases.
5. Investigation of the potential use of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in combination with other cancer therapies, such as immunotherapy.
In conclusion, N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is a promising small molecule with potential therapeutic applications in cancer treatment. Its ability to stabilize the tumor suppressor protein p53 and sensitize cancer cells to chemotherapy and radiation therapy make it a potential adjuvant therapy for cancer treatment. Further research is needed to determine the safety and efficacy of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human cancer patients and to investigate its potential use in other diseases.
Méthodes De Synthèse
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide can be synthesized using a variety of methods, including the reaction of 9,10-anthracenedione with 3-aminopropylamine and the subsequent reaction of the resulting product with 3-aminopropylamine. The compound can also be synthesized using a one-pot reaction of 9,10-anthracenedione, ethylenediamine, and ammonium acetate.
Applications De Recherche Scientifique
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
Numéro CAS |
152718-88-2 |
|---|---|
Nom du produit |
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide |
Formule moléculaire |
C21H23N3O3 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-[3-(3-aminopropylamino)propyl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c22-9-3-10-23-11-4-12-24-21(27)14-7-8-17-18(13-14)20(26)16-6-2-1-5-15(16)19(17)25/h1-2,5-8,13,23H,3-4,9-12,22H2,(H,24,27) |
Clé InChI |
MMRJULNJIIYMOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCNCCCN |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCNCCCN |
Autres numéros CAS |
152718-88-2 |
Synonymes |
N-[3-(3-aminopropylamino)propyl]-9,10-dioxo-anthracene-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



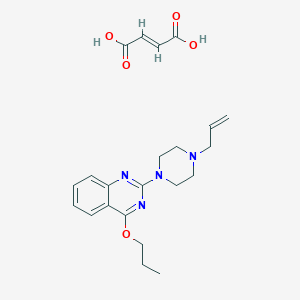
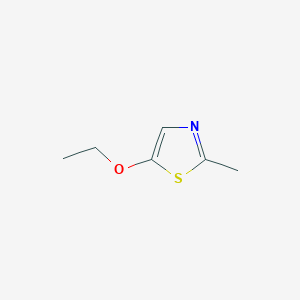
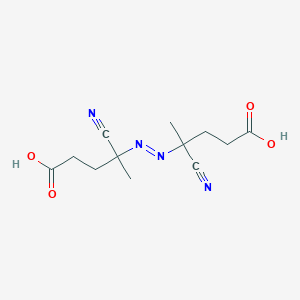
![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)
